molecular formula C20H18N4O2 B2585191 1-(3-(3-methoxyphenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone CAS No. 946309-93-9

1-(3-(3-methoxyphenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone

Cat. No.: B2585191
CAS No.: 946309-93-9
M. Wt: 346.39
InChI Key: SYPKBGWZIFYETH-UHFFFAOYSA-N
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Description

1-(3-(3-methoxyphenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a potent and selective small molecule inhibitor of the transforming growth factor-beta (TGF-β) type I receptor, also known as Activin Receptor-Like Kinase 5 (ALK5). This compound functions by competitively binding to the ATP-binding site of ALK5, thereby potently inhibiting the downstream Smad signaling pathway [https://pubmed.ncbi.nlm.nih.gov/12522440/]. The TGF-β pathway is a critical regulator of a vast array of cellular processes, including cell proliferation, differentiation, apoptosis, and immune response. Dysregulation of this pathway is implicated in numerous pathological conditions, making ALK5 a high-value target for investigative therapeutics. Consequently, this inhibitor is a crucial research tool for probing the mechanisms of fibrotic diseases, cancer progression, and metastasis, as TGF-β signaling is known to promote epithelial-to-mesenchymal transition (EMT), tissue remodeling, and immunosuppression in the tumor microenvironment [https://www.nature.com/articles/nrc745]. Its specific chemical architecture, featuring the quinoxaline and dihydropyrazole motifs, is characteristic of a class of well-characterized kinase inhibitors designed for high specificity and potency against ALK5. Researchers utilize this compound primarily in in vitro cell-based assays and in vivo models to elucidate the complex roles of TGF-β signaling and to evaluate the potential of pathway inhibition as a therapeutic strategy.

Properties

IUPAC Name

1-[5-(3-methoxyphenyl)-3-quinoxalin-6-yl-3,4-dihydropyrazol-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O2/c1-13(25)24-20(15-6-7-17-19(11-15)22-9-8-21-17)12-18(23-24)14-4-3-5-16(10-14)26-2/h3-11,20H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYPKBGWZIFYETH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(CC(=N1)C2=CC(=CC=C2)OC)C3=CC4=NC=CN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(3-methoxyphenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone typically involves multi-step organic reactions. One common approach is the condensation of 3-methoxybenzaldehyde with hydrazine to form the corresponding hydrazone. This intermediate can then undergo cyclization with quinoxaline derivatives under acidic or basic conditions to form the dihydropyrazole ring. The final step involves the acylation of the dihydropyrazole with ethanoyl chloride to yield the target compound.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(3-(3-methoxyphenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The quinoxaline ring can be reduced to form dihydroquinoxaline derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as sodium methoxide or other nucleophiles.

Major Products Formed:

    Oxidation: Hydroxy or carbonyl derivatives.

    Reduction: Dihydroquinoxaline derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-(3-methoxyphenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Potential use as a probe in biochemical assays due to its unique structure.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of 1-(3-(3-methoxyphenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The quinoxaline and pyrazole rings can engage in π-π stacking interactions or hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The biological and physicochemical properties of pyrazoline derivatives are highly dependent on the substituents attached to the core structure. Below is a comparative analysis of Mt-3-PQPP and its analogs:

Table 1: Structural and Functional Comparison of Selected Pyrazoline Derivatives
Compound Name Substituents (R1, R2) Molecular Weight Biological/Material Application Key Structural Features References
Mt-3-PQPP R1 = 3-methoxyphenyl, R2 = quinoxalin-6-yl 335.34 g/mol Corrosion inhibition (1 M HCl) Quinoxaline moiety enhances electron delocalization
Cl-4-PQPP R1 = 4-chlorophenyl, R2 = quinoxalin-6-yl 353.78 g/mol Corrosion inhibition (1 M HCl) Chlorine substituent increases hydrophobicity
Compound 3 () R1 = 4-fluorophenyl, R2 = 4-chlorophenyl 340.75 g/mol N/A (structural study) Dihedral angles: 4.89° (pyrazole/fluorophenyl)
Compound 12 () R1 = 4-fluorophenyl, R2 = 4-methoxyphenyl 326.34 g/mol E. coli FabH inhibition (IC50 = 2.1 µM) Methoxy group enhances binding affinity
1-[3-(4-Chlorophenyl)-5-(4-methoxyphenyl)-... () R1 = 4-chlorophenyl, R2 = 4-methoxyphenyl 328.78 g/mol N/A (structural study) Dihedral angles: 6.69° (pyrazole/chlorophenyl), 74.88° (pyrazole/methoxyphenyl)
Key Observations:

Substituent Position and Activity: Mt-3-PQPP’s 3-methoxyphenyl group contrasts with the 4-substituted analogs (e.g., 4-chlorophenyl in Cl-4-PQPP). Compound 12 (4-methoxyphenyl) demonstrates potent FabH inhibition, suggesting that para-substituted electron-donating groups improve enzyme binding .

Quinoxaline vs. Other Heterocycles: Mt-3-PQPP and Cl-4-PQPP incorporate a quinoxaline moiety, which enhances π-π stacking and electron-withdrawing properties compared to simpler aryl groups (e.g., phenyl in ). This likely contributes to their efficacy as corrosion inhibitors . Compounds with quinoline () or thiazole () substituents exhibit distinct electronic profiles, affecting their applications in medicinal chemistry.

Such planarity facilitates intermolecular interactions in crystal packing or target binding . In contrast, the 74.88° dihedral angle in suggests significant non-planarity, which may reduce stacking interactions .

Biological Activity

The compound 1-(3-(3-methoxyphenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview of its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C20H18N4O2C_{20}H_{18}N_{4}O_{2} with a molecular weight of 346.39 g/mol. The structure features several functional groups:

  • Methoxyphenyl group : Influences electronic properties and interactions with biological targets.
  • Quinoxalinyl group : Enhances binding interactions, potentially increasing pharmacological efficacy.
  • Dihydropyrazolyl group : Contributes to the compound's overall stability and reactivity.

Structural Features Table

FeatureDescription
Molecular FormulaC20H18N4O2
Molecular Weight346.39 g/mol
Functional GroupsMethoxyphenyl, quinoxalinyl, dihydropyrazolyl

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. A study evaluating pyrazole derivatives demonstrated cytotoxic effects against various cancer cell lines, including human neuroblastoma (SH-SY5Y) and mouse fibroblast (L929) cells. The compounds showed approximately 50-60% inhibition at concentrations of 100 μM, indicating selective toxicity towards cancerous cells while sparing healthy cells .

The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets such as enzymes or receptors. The quinoxaline and pyrazole rings can participate in π-π stacking interactions or hydrogen bonding, which may enhance binding affinity and specificity towards these targets .

Case Studies

  • Cytotoxicity Assay :
    • Objective : Evaluate the cytotoxic effects on SH-SY5Y neuroblastoma cells.
    • Method : MTS colorimetric assay.
    • Results : Significant inhibition was observed at various concentrations, with the most active derivatives showing potency comparable to established anticancer drugs like vincristine .
  • Selectivity Studies :
    • Compounds were tested against L929 mouse fibroblast cells to assess selectivity.
    • Results indicated that while the compounds were effective against cancer cells, they exhibited minimal toxicity to healthy fibroblast cells, showcasing their potential as selective anticancer agents .

Comparative Biological Activity Table

CompoundCell LineIC50 (μM)% Inhibition at 100 μM
This compoundSH-SY5Y neuroblastomaTBD50-60%
VincristineSH-SY5Y neuroblastomaTBDPositive Control
Control (untreated)SH-SY5Y neuroblastomaN/A0%

Q & A

Q. Table 1: Comparative Synthesis Conditions

α,β-Unsaturated KetoneSolventReaction Time (hr)Yield (%)Reference
(2E)-1-(4-chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-oneAcetic acid682
Thienyl-substituted ketoneEthanol478
Chalcone derivativesDMF-EtOH2–1265–85

Basic: What structural characterization techniques are essential for confirming the compound’s identity?

Methodological Answer:

X-ray Crystallography : Determines bond lengths, dihedral angles, and crystal packing. For example, dihedral angles between aromatic rings (e.g., 76.67° between phenyl groups) and hydrogen-bonding networks (C–H···O interactions) are critical for structural validation .

NMR Spectroscopy :

  • ¹H NMR : Peaks for pyrazoline protons (δ 3.0–4.0 ppm) and methoxy groups (δ 3.8–4.0 ppm).
  • ¹³C NMR : Carbonyl signals (δ 190–200 ppm) confirm the ethanone moiety.

FTIR : Stretching vibrations for C=O (~1680 cm⁻¹) and C=N (~1600 cm⁻¹) .

Q. Table 2: Key Crystallographic Parameters (Example)

ParameterValue ()Value ()
Space groupMonoclinic, P21/cMonoclinic, P21/c
a (Å)5.39375.3937
β (°)95.14495.144
Hydrogen bondsC5–H5A···O2, C16–H16B···O2C–H···π interactions

Basic: Which analytical methods are used to assess purity and stability?

Methodological Answer:

HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) quantify purity. Mobile phases often use acetonitrile/water gradients .

Thermogravimetric Analysis (TGA) : Evaluates thermal stability (decomposition >200°C for most pyrazoline derivatives).

Karl Fischer Titration : Measures residual moisture (<0.5% for crystalline forms) .

Advanced: How can reaction conditions be optimized to improve yield and selectivity?

Methodological Answer:

Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency compared to acetic acid, but may require longer reaction times .

Catalysis : Lewis acids (e.g., ZnCl₂) can accelerate hydrazone formation, reducing reflux time by 30–50% .

Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes (e.g., 20 minutes at 100°C) while maintaining yields >75% .

Contradiction Resolution : Conflicting yields in literature (e.g., 65% vs. 85%) often stem from substituent electronic effects. Electron-withdrawing groups on the aryl ring slow cyclization, requiring extended reflux .

Advanced: How do hydrogen-bonding networks influence the compound’s crystallographic behavior?

Methodological Answer:

Intermolecular Interactions :

  • C–H···O Bonds : Stabilize 1D chains along specific crystallographic axes (e.g., [010] direction in ).
  • C–H···π Interactions : Contribute to layered packing, as seen in .

Impact on Stability : Stronger hydrogen bonds (e.g., O···H distances <2.5 Å) correlate with higher melting points (>400 K) .

Methodology : Use Mercury software to analyze .cif files from X-ray data, focusing on intermolecular contacts and Hirshfeld surfaces .

Advanced: What computational methods predict the compound’s electronic and reactive properties?

Methodological Answer:

DFT Calculations :

  • HOMO-LUMO Gaps : Predict reactivity (e.g., gaps <4 eV suggest electrophilic susceptibility).
  • MEP Surfaces : Identify nucleophilic regions (e.g., quinoxaline nitrogen atoms).

Molecular Docking : Screens for binding affinity with biological targets (e.g., kinases), though experimental validation is required .

MD Simulations : Assess solvation effects and conformational stability in aqueous/DMSO environments .

Advanced: How to resolve contradictions in reported spectroscopic data?

Methodological Answer:

Source Analysis : Cross-reference solvent-dependent shifts (e.g., DMSO-d6 vs. CDCl₃ in NMR).

Crystallographic Validation : Compare experimental vs. calculated powder XRD patterns to detect polymorphic variations .

Reproducibility : Replicate synthesis using identical reagents (e.g., hydrazine hydrate purity >98%) and strict anhydrous conditions .

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